Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-N-methyl-3-phenylpropanamide

Medicinal chemistry ADME optimization CNS drug design

N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) is a fully substituted tertiary amide (C₁₇H₁₉NO; MW 253.34 g/mol) belonging to the N-benzyl-3-phenylpropanamide chemotype. Unlike its secondary amide analogs, the nitrogen bears both a benzyl and a methyl substituent, eliminating hydrogen-bond donor capacity (HBD = and producing a computed logP of 3.25–3.42.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 61751-42-6
Cat. No. B053901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-3-phenylpropanamide
CAS61751-42-6
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3
InChIKeyRPBRKAIJZNHIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6): Procurement-Grade Physicochemical Baseline for a Tertiary Phenylpropanamide Scaffold


N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) is a fully substituted tertiary amide (C₁₇H₁₉NO; MW 253.34 g/mol) belonging to the N-benzyl-3-phenylpropanamide chemotype [1]. Unlike its secondary amide analogs, the nitrogen bears both a benzyl and a methyl substituent, eliminating hydrogen-bond donor capacity (HBD = 0) and producing a computed logP of 3.25–3.42 [1]. The compound is catalogued in the EPA DSSTox database (DTXSID80349989) and appears in commercial screening collections under identifiers including TimTec1_003482 and ZINC00030774, indicating its established role as a purchasable small-molecule scaffold for parallel synthesis and medicinal chemistry campaigns [1][2].

Why N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) Cannot Be Generically Replaced by Secondary Amide or Des-Benzyl Analogs in Research Procurement


Substituting N-benzyl-N-methyl-3-phenylpropanamide with the closest secondary amide analog N-benzyl-3-phenylpropanamide (CAS 10264-10-5) or the des-benzyl N-methyl-3-phenylpropanamide (CAS 940-43-2) introduces a hydrogen-bond donor (HBD = 1) absent in the target compound, altering membrane permeability, metabolic stability, and target engagement profiles [1]. The tertiary amide architecture eliminates the N–H proton required for Hofmann rearrangement and modifies the directing-group properties in ortho-lithiation chemistry compared with secondary amides [2]. Furthermore, the combined N-benzyl/N-methyl substitution pattern generates a logP shift (ΔlogP ≈ +0.1–0.25 vs. the secondary N-benzyl analog) that substantially affects both aqueous solubility (estimated 27.12 mg/L at 25°C) and organic-phase partitioning behavior in synthetic workflows . These physicochemical and reactivity differences preclude simple one-to-one replacement without re-optimization of reaction conditions or biological assay parameters.

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: Zero HBD Confers Favorable Membrane-Permeability Profile Relative to Secondary Amide Analogs

N-Benzyl-N-methyl-3-phenylpropanamide possesses zero hydrogen-bond donor atoms because both nitrogen substituents are alkyl/aryl groups, whereas the direct secondary amide comparator N-benzyl-3-phenylpropanamide (CAS 10264-10-5) retains one N–H hydrogen-bond donor [1]. In drug design, each hydrogen-bond donor has been quantitatively associated with an approximate 10-fold decrease in passive membrane permeability; the absence of an HBD in the target compound is therefore predicted to yield superior passive permeability compared with its secondary amide analog, holding other physicochemical parameters constant [2].

Medicinal chemistry ADME optimization CNS drug design

Lipophilicity (logP) Elevation: Computed LogP of 3.25–3.42 Provides Higher Lipophilic Ligand Efficiency than N-Benzyl-3-phenylpropanamide (logP 3.17)

The target compound exhibits an ACD/LogP of 3.25 and an EPISuite KOWWIN log Kow of 3.42, compared with a calculated logP of 3.17 for N-benzyl-3-phenylpropanamide (CAS 10264-10-5) [1]. The positive ΔlogP of +0.08 to +0.25 arises from N-methyl substitution replacing the polar N–H moiety with a hydrophobic methyl group. This increase in lipophilicity directly impacts predicted bioconcentration factor (BCF = 121.80 at pH 7.4) and organic-carbon sorption coefficient (KOC = 1082.71 at pH 7.4) .

Physicochemical profiling Lipophilic ligand efficiency Compound library design

Aqueous Solubility: Estimated Water Solubility of 27.12 mg/L at 25°C Defines Solvent Selection Boundaries Distinct from Lower-Molecular-Weight Analogs

The EPISuite WSKOW model estimates water solubility for N-benzyl-N-methyl-3-phenylpropanamide as 27.12 mg/L at 25°C, based on a log Kow of 3.42 . The tertiary amide structure, lacking hydrogen-bond donor capacity, exhibits reduced aqueous solvation compared with secondary amides of similar molecular weight; the des-benzyl analog N-methyl-3-phenylpropanamide (MW 163.22) is expected to have substantially higher water solubility due to its lower molecular weight and the presence of an N–H donor, although experimental solubility data for direct comparison are not available in the public domain [1].

Solubility profiling Formulation development Assay design

Tertiary Amide Reactivity: Resistance to Hofmann Rearrangement and Divergent Directed Ortho-Metallation Behavior Differentiates This Scaffold from Secondary Amide Analogs

Tertiary amides such as N-benzyl-N-methyl-3-phenylpropanamide cannot undergo the Hofmann rearrangement because they lack the requisite N–H proton; secondary amides, including N-benzyl-3-phenylpropanamide, remain susceptible under strong oxidative conditions [1]. Furthermore, comparative studies on the directing-group ability of secondary versus tertiary benzamides in ortho-lithiation demonstrate that tertiary amides are more effective directors of ortho-metallation than their secondary counterparts, a principle extensible to the N-benzyl-3-phenylpropanamide series [2]. The target compound was utilized as a product in the acylation of N-methylbenzylamine during the development of amino acid-based quenchers for solution-phase parallel synthesis, confirming its synthetic accessibility and stability under electrophilic quenching conditions [3].

Synthetic methodology Organolithium chemistry Amide bond stability

Boiling Point and Volatility: Elevated Boiling Point of 415.8°C at 760 mmHg Provides Wider Liquid-Phase Operating Window Compared with Lower-Molecular-Weight Analogs

The predicted boiling point of N-benzyl-N-methyl-3-phenylpropanamide is 415.8 ± 34.0°C at 760 mmHg, which is substantially higher than that of the des-benzyl analog N-methyl-3-phenylpropanamide (predicted boiling point approximately 310–340°C based on lower MW of 163.22 g/mol) . The increased boiling point reflects the higher molecular weight (253.34 vs. 163.22 g/mol) and greater van der Waals surface area conferred by the additional benzyl substituent. For comparison, N-benzyl-3-phenylpropanamide (MW 239.31) has a predicted boiling point of 457.9 ± 34.0°C, indicating that N-methylation slightly reduces boiling point relative to the secondary amide while maintaining a wide liquid-phase processing range .

Thermal stability Process chemistry Purification methods

Recommended Research and Industrial Application Scenarios for N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) Based on Quantitative Differentiation Evidence


CNS-Focused Compound Library Design Requiring Zero-HBD Tertiary Amide Scaffolds

The absence of hydrogen-bond donors (HBD = 0) in N-benzyl-N-methyl-3-phenylpropanamide makes it a preferred scaffold for central nervous system (CNS) screening libraries, where each HBD has been estimated to reduce passive blood-brain barrier permeability by approximately one log unit [1]. Procurement of this tertiary amide over the secondary amide analog N-benzyl-3-phenylpropanamide (HBD = 1) eliminates this permeability penalty without sacrificing the benzyl pharmacophore, which is critical for target engagement at aminergic GPCRs and ion channels within the CNS [2].

Solution-Phase Parallel Synthesis Requiring Electrophile-Quenching Tertiary Amide Building Blocks

This compound was explicitly utilized as a reaction product in the foundational methodology for amino acid-based quenchers in solution-phase parallel synthesis [3]. The tertiary amide structure, formed via acylation of N-methylbenzylamine, is stable under the electrophilic quenching conditions employed for excess reagent removal in combinatorial library production. Procurement of this specific amide, rather than secondary amide analogs, ensures compatibility with quenching workflows that cannot tolerate nucleophilic N–H groups.

Directed Ortho-Metallation (DoM) Synthetic Sequences Exploiting Tertiary Amide Directing-Group Superiority

Tertiary amides have been demonstrated to be more effective directors of ortho-lithiation than secondary amides in benzamide systems [4]. For synthetic groups employing N-benzyl-N-methyl-3-phenylpropanamide as a substrate for directed ortho-metallation–electrophile trapping sequences, the tertiary amide directing group is expected to provide superior regioselectivity compared with the secondary N-benzyl-3-phenylpropanamide analog. This reactivity difference is class-level but mechanistically robust and should guide procurement decisions for DoM-based synthetic route design.

High-Temperature Process Chemistry and Distillative Purification Workflows

With a predicted boiling point of 415.8°C at 760 mmHg and an estimated melting point of approximately 132°C, N-benzyl-N-methyl-3-phenylpropanamide offers a liquid-phase thermal window exceeding 280°C . This wide operating range supports high-temperature amidation and transamidation reactions, as well as short-path distillation for purity upgrading—advantages not shared by lower-molecular-weight analogs such as N-methyl-3-phenylpropanamide (MW 163.22) whose lower boiling point limits thermal processing options.

Quote Request

Request a Quote for N-benzyl-N-methyl-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.